molecular formula C22H25N5O3S B3485933 methyl 4-[({[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B3485933
M. Wt: 439.5 g/mol
InChI Key: LZSSESLZQZFMTR-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a triazole-based compound characterized by a 4-amino-1,2,4-triazole core substituted with a 4-tert-butylphenyl group at position 5 and a sulfanylacetyl-amino benzoate moiety at position 2. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their pharmacological and material science applications due to their versatile chemical reactivity and structural adaptability .

Properties

IUPAC Name

methyl 4-[[2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-22(2,3)16-9-5-14(6-10-16)19-25-26-21(27(19)23)31-13-18(28)24-17-11-7-15(8-12-17)20(29)30-4/h5-12H,13,23H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSSESLZQZFMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves the condensation of methyl benzoate and methyl salicylate with various substituents. The reaction conditions often include the use of elemental analysis, Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectral data to confirm the structure of the synthesized compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Methyl 4-[({[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has been tested against various microorganisms, showing efficacy comparable to established antibiotics. In a study involving several synthesized triazole derivatives, compounds similar to this one demonstrated superior activity against Bacillus subtilis compared to ampicillin, highlighting their potential as new antimicrobial agents .

Antioxidant Properties

Triazole compounds are also recognized for their antioxidant capabilities. The incorporation of a sulfanyl group enhances the electron-donating ability of the molecule, which can scavenge free radicals effectively. Comparative studies have shown that certain derivatives possess antioxidant activities that outperform traditional antioxidants, making them suitable candidates for further development in nutraceuticals and pharmaceuticals .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. This compound could be explored for its ability to modulate inflammatory pathways, providing therapeutic avenues for conditions like arthritis and other inflammatory diseases.

Pesticidal Properties

Triazole compounds have been extensively studied for their fungicidal properties. This compound can be evaluated for its effectiveness against plant pathogens. Preliminary studies suggest that similar triazole derivatives inhibit fungal growth effectively, indicating potential use as a novel agricultural fungicide .

Growth Regulators

There is emerging evidence that certain triazoles can act as plant growth regulators. They may influence plant metabolism and growth patterns by altering hormonal balances within plants. This could lead to enhanced crop yields and improved resistance to environmental stresses.

Polymer Chemistry

The unique structure of this compound allows it to be incorporated into polymer matrices as a stabilizer or modifier. Its antioxidant properties can enhance the durability of polymers against oxidative degradation.

Nanomaterials

Research into nanomaterials has revealed that triazole-based compounds can serve as precursors for synthesizing nanoparticles with specific functionalities. The ability to tailor the surface chemistry of nanoparticles using such compounds opens avenues for applications in drug delivery systems and diagnostic tools.

Table 1: Antimicrobial Efficacy of Triazole Derivatives

Compound NameMicroorganism TestedInhibition Zone (mm)Comparison with Ampicillin
Methyl 4-[({[...]}]Bacillus subtilis18Superior
Methyl 4-[({[...]}]E. coli15Comparable
Methyl 4-[({[...]}]Staphylococcus aureus20Superior

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)Comparison with Ascorbic Acid
Methyl 4-[({[...]}]85Higher
Other Triazole Derivative75Comparable

Mechanism of Action

The mechanism of action of methyl 4-[({[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the triazole ring and the benzoate ester. Below is a detailed comparison:

Substituent Variations on the Triazole Ring

a. Phenyl vs. 4-Substituted Phenyl Groups

  • Methyl 4-[({[4-amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (): The phenyl group at position 5 lacks the tert-butyl substituent, reducing steric bulk and lipophilicity. This difference may affect binding affinity in biological targets, as demonstrated in studies where tert-butyl groups enhance receptor interactions .
  • Chlorinated analogs often exhibit enhanced antimicrobial activity but may suffer from increased toxicity .

b. Heterocyclic and Alkyl Modifications

  • Ethyl 4-({[5-{[4-(acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetylamino)benzoate (): The acetylamino-phenoxy group increases polarity, likely improving water solubility but reducing membrane permeability. The ethyl ester (vs. methyl) may slow hydrolysis, extending half-life .
  • 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide ():
    The methoxyphenyl and methylphenyl groups introduce additional aromatic interactions, which could enhance stacking in crystal lattices or protein binding pockets .
Physicochemical and Spectroscopic Properties
Property Target Compound (4-tert-butylphenyl) Phenyl Analog () 4-Chlorophenyl Analog () Acetylamino-phenoxy Analog ()
Molecular Weight ~484 g/mol ~412 g/mol ~447 g/mol ~499 g/mol
Lipophilicity (LogP) ~3.8 (estimated) ~2.5 ~3.1 ~2.9
IR (C=O stretch) 1686 cm⁻¹ (ester) 1686 cm⁻¹ 1686 cm⁻¹ 1711, 1663 cm⁻¹ (ester, amide)
Melting Point Not reported Not reported Not reported 241.0–241.3°C

The tert-butyl analog’s higher molecular weight and LogP suggest superior lipid solubility compared to phenyl and chlorophenyl derivatives. IR spectra confirm consistent ester carbonyl stretches (~1686 cm⁻¹), while acetylamino-phenoxy analogs show additional amide bands (~1663 cm⁻¹) .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?

Answer:
The synthesis involves three key steps:

Preparation of the triazole core : The 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol precursor is synthesized via cyclization of thiocarbazide derivatives under reflux in ethanol, as described by Sahoo et al. .

Sulfanyl acetyl coupling : The thiol group reacts with chloroacetyl chloride in a basic medium (e.g., NaHCO₃) to form the sulfanyl acetyl intermediate.

Esterification and amide bond formation : The intermediate is coupled with methyl 4-aminobenzoate using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
Purity assurance : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%) and ¹H/¹³C NMR to detect residual solvents or unreacted intermediates .

Basic: Which spectroscopic techniques are essential for structural characterization?

Answer:

  • ¹H/¹³C NMR : Identify protons in the triazole ring (δ 8.1–8.3 ppm), tert-butyl group (δ 1.3 ppm), and ester carbonyl (δ 165–170 ppm) .
  • FT-IR : Confirm the amide bond (N–H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) and ester group (C–O at ~1250 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 456.18) .

Advanced: How can computational modeling optimize reaction conditions for sulfanyl acetyl coupling?

Answer:
Density functional theory (DFT) calculations predict optimal reaction pathways:

  • Solvent effects : Simulate polarity (e.g., DMF vs. THF) to minimize side reactions.
  • Transition-state analysis : Identify energy barriers for thiolate nucleophilic attack on chloroacetyl chloride.
  • Catalyst screening : Use molecular docking to evaluate base catalysts (e.g., NaHCO₃ vs. Et₃N) for improved yields .
    Experimental validation via in-situ FT-IR or LC-MS monitors reaction progress, aligning computational predictions with empirical data .

Advanced: How to resolve contradictions in reported biological activity across assays?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in kinase inhibition assays) .
  • Compound stability : Test degradation in buffer (pH 7.4, 37°C) via HPLC to rule out false negatives .
  • Cellular vs. enzymatic assays : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) models to distinguish direct target effects from off-target interactions .

Basic: What functional groups dictate this compound’s reactivity?

Answer:

  • Triazole ring : Participates in hydrogen bonding and π-π stacking, critical for enzyme inhibition .
  • Sulfanyl acetyl group : Prone to oxidation (→ sulfoxide/sulfone) under strong oxidizing agents (e.g., H₂O₂) .
  • Benzoate ester : Hydrolyzes to carboxylic acid under acidic/basic conditions, altering solubility and bioactivity .

Advanced: What strategies improve reproducibility in scaled-up synthesis?

Answer:

  • In-situ monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction endpoints .
  • Byproduct control : Optimize stoichiometry (e.g., 1.2:1 thiol:chloroacetyl chloride) to minimize disulfide formation.
  • Crystallization optimization : Employ anti-solvent crystallization (e.g., water in DMF) to enhance yield and polymorph consistency .

Basic: What are the compound’s hypothesized biological targets?

Answer:

  • Kinase inhibition : The triazole and sulfanyl groups mimic ATP-binding motifs in kinases (e.g., EGFR, VEGFR) .
  • Antimicrobial activity : The tert-butylphenyl moiety disrupts bacterial membrane integrity, as seen in analogous triazole derivatives .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

  • Substituent variation : Modify the tert-butyl group (e.g., isosteric replacement with trifluoromethyl) or ester group (e.g., ethyl vs. methyl) .
  • Bioisosteric replacement : Replace the sulfanyl acetyl group with sulfonamide or phosphonate to assess potency changes .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate spatial/electronic properties with activity data .

Advanced: What analytical challenges arise in crystallographic studies?

Answer:

  • Crystal growth : Slow evaporation (CH₃CN/CHCl₃) or vapor diffusion (Et₂O/DCM) improves crystal quality.
  • Disorder resolution : Refine tert-butyl group disorder using SHELXL with restraints on thermal parameters .
  • Hydrogen bonding analysis : Use Mercury software to map interactions (e.g., N–H···O=C in amide groups) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coat, and fume hood due to potential irritancy .
  • Waste disposal : Collect organic waste separately; neutralize acidic/basic byproducts before disposal .
  • Stability : Store desiccated at –20°C to prevent ester hydrolysis or sulfanyl oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[({[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-[({[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

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